2-Methylpiperidine hydrochloride
Description
Fundamental Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products, pharmaceuticals, and agrochemicals. lifechemicals.com Its prevalence underscores its fundamental importance in modern organic synthesis. The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant endeavor in contemporary organic chemistry. nih.gov The versatility of the piperidine scaffold allows for the creation of diverse chemical entities with a wide range of biological activities. ijnrd.org This has led to extensive research into new synthetic routes and functionalization strategies for this important heterocyclic system. nih.govnih.gov
Overview of Substituted Piperidines in Chemical Research
Substituted piperidines are a class of organic compounds that feature various functional groups attached to the piperidine ring. ijnrd.org These substitutions can dramatically influence the molecule's chemical and physical properties, as well as its biological activity. thieme-connect.com Researchers in medicinal chemistry extensively utilize substituted piperidines to design and synthesize new therapeutic agents. lifechemicals.comresearchgate.net In fact, piperidine derivatives are present in more than twenty classes of pharmaceuticals. nih.gov The three-dimensional nature of substituted piperidines allows for specific interactions with biological targets, a feature not as readily achieved with flat aromatic rings. lifechemicals.com This has driven significant research into the stereoselective synthesis of these compounds to access specific isomers with desired biological effects. ajchem-a.comnih.gov
Historical and Contemporary Roles of 2-Methylpiperidine (B94953) in Synthetic Chemistry
2-Methylpiperidine, also known as α-pipecoline, is a key building block in organic synthesis. sincerechemicals.com Historically, its applications have spanned various domains of chemistry. In contemporary synthetic chemistry, 2-methylpiperidine is valued for its role as a versatile reagent and intermediate. sincerechemicals.comchemicalbook.com It serves as a reactant in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. sincerechemicals.com For instance, it is used in the C-2 arylation of piperidines and in the synthesis of azepan-4-ones and 2-aminobenzoxazoles. sigmaaldrich.com The presence of the methyl group at the 2-position introduces a chiral center, making it a valuable precursor for the asymmetric synthesis of more complex chiral molecules. chembk.comtandfonline.com
Rationale for Comprehensive Academic Investigation of 2-Methylpiperidine Hydrochloride
The hydrochloride salt of 2-methylpiperidine is frequently utilized in academic research. The conversion of the parent amine to its hydrochloride salt often improves its stability, solubility in certain solvents, and ease of handling, which are advantageous for various experimental procedures. The study of this compound provides valuable insights into the chemical and physical properties of the compound in a protonated state. This is particularly relevant for understanding its behavior in biological systems, where it is likely to exist in a protonated form at physiological pH. Academic investigations into its structure, and reactivity contribute to a deeper understanding of the fundamental chemistry of substituted piperidines.
Detailed Research Findings
The following tables summarize key physical and chemical properties of 2-methylpiperidine and its hydrochloride salt, based on available research data.
Physicochemical Properties of 2-Methylpiperidine
| Property | Value |
| Molecular Formula | C6H13N |
| Molecular Weight | 99.17 g/mol |
| Boiling Point | 118-119 °C/753 mmHg |
| Density | 0.844 g/mL at 25 °C |
| Refractive Index | n20/D 1.445-1.446 |
| pKa | 10.95 (+1) at 25°C |
| Water Solubility | Soluble |
| LogP | 1.42 |
| Data sourced from multiple chemical databases. chemicalbook.comsigmaaldrich.comchemeo.com |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H14ClN |
| Molecular Weight | 135.63 g/mol |
| Physical State | Solid |
| Data sourced from PubChem. nih.gov |
Properties
IUPAC Name |
2-methylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6-4-2-3-5-7-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILCQNXKQKRGAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481545 | |
| Record name | 2-Methylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5119-88-0 | |
| Record name | 5119-88-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpiperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylpiperidine and Its Hydrochloride Salt
Strategies for Piperidine (B6355638) Ring Formation
Reductive Cyclization and Amination Approaches
Reductive amination, particularly double reductive amination (DRA), provides a direct route to the piperidine ring from acyclic dicarbonyl compounds. chim.it This "one-pot" process involves the reaction of a 1,5-dicarbonyl compound with an amine source, such as ammonia (B1221849) or ammonium (B1175870) formate, in the presence of a reducing agent. chim.itresearchgate.net For the synthesis of 2-methylpiperidine (B94953), a 6-oxoheptanal (B8601428) would be the required dicarbonyl precursor. The reaction proceeds through the formation of intermediate imines or enamines, which are then reduced and cyclize to form the final piperidine ring.
Another approach involves the intramolecular reductive amination of an amino-aldehyde or amino-ketone. For instance, 6-aminoheptan-2-one can undergo cyclization and reduction to yield 2-methylpiperidine. chemicalbook.com The choice of reducing agent is crucial, with reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the iminium ion in the presence of the initial carbonyl group. masterorganicchemistry.com
| Precursor Type | Nitrogen Source | Typical Reducing Agent | Product |
| 1,5-Dicarbonyl | Ammonia / Ammonium Salt | NaBH₃CN, H₂/Catalyst | Substituted Piperidine |
| Amino-ketone | Internal | NaBH₃CN, NaBH(OAc)₃ | Substituted Piperidine |
Hydrogenation of Pyridine (B92270) Ring Systems
One of the most common and industrially significant methods for producing 2-methylpiperidine is the catalytic hydrogenation of 2-methylpyridine (B31789), also known as α-picoline. nih.gov This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using molecular hydrogen (H₂) under pressure and in the presence of a metal catalyst.
A variety of catalysts can be employed for this transformation, with ruthenium (Ru), rhodium (Rh), and platinum (Pt) being highly effective. The reaction conditions, such as temperature, pressure, and choice of catalyst, can be optimized to achieve high yields and selectivity. For example, the hydrogenation of pyridine to piperidine has been studied using cerium-based catalysts, highlighting the ongoing research into new catalytic systems. nih.gov Density functional theory (DFT) calculations have also been used to investigate the mechanistic details of pyridine hydrogenation, revealing complex multi-step pathways involving the catalyst and hydrogen. researchgate.netrsc.org
| Catalyst | Typical Pressure (psi) | Typical Temperature (°C) | Key Features |
| Ruthenium (Ru) | 500 - 1500 | 80 - 150 | High activity, good for various substituted pyridines. |
| Rhodium (Rh) | 500 - 1000 | 50 - 100 | High efficiency, often used in asymmetric versions. |
| Platinum (Pt) | 500 - 2000 | 25 - 100 | Effective, but can sometimes lead to ring opening. |
| Nickel (Ni) | High | High | Cost-effective, often used in industrial processes. nih.gov |
Intramolecular Cyclization Reactions
Intramolecular cyclization involves forming the piperidine ring from a linear molecule that already contains the nitrogen atom and the requisite carbon chain. A common strategy is the cyclization of ω-haloamines, where a terminal halogen on an alkyl chain is displaced by an amine to form the ring. For 2-methylpiperidine, this would involve the cyclization of a 1-amino-5-halo-hexane derivative.
Another powerful method is the intramolecular SN2 cyclization of an amino alcohol derivative. nih.gov In this approach, a 6-aminohexan-2-ol (B8677705) can be used as a precursor. chemicalbook.com The hydroxyl group is first converted into a good leaving group, such as a tosylate or mesylate. Subsequent treatment with a base promotes an intramolecular nucleophilic attack by the amine, displacing the leaving group and forming the 2-methylpiperidine ring. This strategy is a cornerstone of diversity-oriented synthesis to create libraries of substituted piperidines. nih.gov
Stereoselective Synthesis of Chiral 2-Methylpiperidine Enantiomers
2-Methylpiperidine possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers, (R)-2-methylpiperidine and (S)-2-methylpiperidine. The synthesis of enantiomerically pure forms is crucial for many applications and can be achieved through two primary strategies: resolving a racemic mixture or direct asymmetric synthesis.
Diastereomeric Resolution Techniques
Diastereomeric resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org The process involves reacting the racemic 2-methylpiperidine with an enantiomerically pure chiral resolving agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.org
Commonly used chiral resolving agents for amines are chiral carboxylic acids, such as tartaric acid or mandelic acid. nih.gov The process can be summarized as follows:
A racemic mixture of (R/S)-2-methylpiperidine is reacted with a single enantiomer of a chiral acid, for example, (R)-mandelic acid.
This forms a mixture of two diastereomeric salts: [(R)-2-methylpiperidinium (R)-mandelate] and [(S)-2-methylpiperidinium (R)-mandelate].
Due to their different solubilities, one diastereomeric salt preferentially crystallizes from the solution.
The crystallized salt is separated by filtration.
Finally, treatment of the separated diastereomeric salt with a base regenerates the enantiomerically enriched 2-methylpiperidine free base.
The efficiency of the resolution depends on the choice of resolving agent and the crystallization conditions. libretexts.orgnih.gov
Enantioselective Catalytic Methods
Modern synthetic chemistry often favors enantioselective catalytic methods, which use a small amount of a chiral catalyst to produce a large amount of an enantiomerically enriched product directly.
Asymmetric Hydrogenation: This is one of the most powerful methods for synthesizing chiral piperidines. nih.govokayama-u.ac.jp The strategy involves the hydrogenation of a prochiral precursor, such as a 2-methyl-substituted pyridinium (B92312) salt, using a transition metal complexed with a chiral ligand. nih.gov An iridium-catalyzed enantioselective hydrogenation of N-benzyl-2-methylpyridinium salt using the chiral ligand MeO-BoQPhos has been reported to produce chiral N-benzyl-2-methylpiperidine with an 82:18 enantiomeric ratio. nih.gov After hydrogenation, the N-benzyl protecting group can be removed to yield the free chiral 2-methylpiperidine. Rhodium and Ruthenium catalysts with chiral phosphine (B1218219) ligands like BINAP are also widely used for asymmetric hydrogenations. mdma.chyoutube.com
| Catalyst System | Substrate Type | Enantiomeric Ratio (er) / ee (%) | Reference |
| [Ir(COD)Cl]₂ / MeO-BoQPhos | N-Benzyl-2-methylpyridinium salt | 82:18 er | nih.gov |
| Rh / DuanPhos | N-Acylated β-enamine ester | >99% ee | okayama-u.ac.jp |
| Cu / (S,S)-Ph-BPE | Amino-alkene | up to 99% ee | researchgate.net |
Aza-Michael Reactions: The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, can be rendered asymmetric to create chiral β-amino carbonyl compounds, which are versatile precursors for piperidines. thieme-connect.de An intramolecular aza-Michael reaction can be a key step in the enantioselective synthesis of substituted piperidines. ntu.edu.sg For example, a chiral amine can be added to a dienone, followed by a second intramolecular cyclization to form a complex piperidine-containing scaffold. The stereoselectivity is often controlled by a chiral catalyst, such as a Takemoto's catalyst or a Cinchona alkaloid derivative, which activates the substrates and orchestrates the approach of the nucleophile. nih.gov While direct application to the simplest 2-methylpiperidine is less common, the principle is widely used for more complex analogues. ntu.edu.sgraco.cat
Biocatalytic Transformations for Chiral Induction
The synthesis of enantiomerically pure chiral amines is a significant challenge in organic chemistry, and biocatalysis has emerged as a powerful and environmentally benign tool to achieve this. nih.govrsc.org Enzymes, operating under mild conditions, offer high selectivity, often obviating the need for complex protection and deprotection steps common in traditional chemical synthesis. nih.gov For the production of chiral 2-methylpiperidine, several biocatalytic strategies, including the use of transaminases and imine reductases, have been successfully employed.
Transaminases (TAs), which are pyridoxal-5'-phosphate (PLP)-dependent enzymes, catalyze the transfer of an amino group from an amine donor to a ketone substrate. acs.orgnih.gov This method has been effectively applied to the asymmetric synthesis of 2-methylpiperidine from ω-chloroketones. acs.orgnih.govresearchgate.net By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of 2-methylpiperidine can be produced with high enantiomeric excess (ee). acs.orgnih.gov The process typically involves the enzymatic amination of a chloroketone precursor, followed by spontaneous or base-induced intramolecular cyclization to form the piperidine ring. nih.gov
In a study utilizing a panel of transaminases, 6-chloroheptan-2-one was used as the substrate to produce 2-methylpiperidine. nih.govresearchgate.net The reaction conditions generally involve the enzyme in a buffered solution at a controlled pH and temperature, with an amine donor such as isopropylamine (B41738) (IPA). acs.orgnih.gov The results demonstrate that different enzymes can provide access to either the (R) or (S) enantiomer with excellent stereoselectivity. acs.orgnih.gov
Table 1: Enantioselective Synthesis of 2-Methylpiperidine using Transaminases
| Enzyme | Enantiomer | GC Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| PjSTA-R6-8* | (S) | 35 | >99.5 |
| ATA-117-Rd6 | (R) | 10 | >99.5 |
| CvTA-G8 | (R) | 10 | >99.5 |
| HeWT | (R) | 10 | >99.5 |
Enzyme produces the (S)-enantiomer. Data sourced from studies on transaminase-triggered cyclizations. acs.orgnih.govresearchgate.net
Imine reductases (IREDs) represent another class of enzymes crucial for the synthesis of chiral amines. acs.org These NADPH-dependent enzymes catalyze the reduction of imines to amines and are effective for the reductive amination of ketones. acs.orgnih.gov The synthesis of chiral cyclic amines, including piperidines, has been achieved using IREDs. google.com Engineered IREDs, developed through techniques like directed evolution, have shown enhanced activity and stereoselectivity for a wide range of substrates, making them valuable biocatalysts for producing chiral building blocks like 2-methylpiperidine. nih.govresearchgate.net The process involves the reduction of a cyclic imine precursor, 2-methyl-1-pyrroline, or the direct reductive amination of a ketone with an amine. acs.orggoogle.com
Kinetic resolution is another biocatalytic technique used to separate enantiomers from a racemic mixture. wikipedia.orgyoutube.com This method relies on an enzyme selectively reacting with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. wikipedia.org For instance, lipases are commonly used to resolve racemic alcohols through selective acylation. youtube.com While specific examples for 2-methylpiperidine are less common, the enzymatic kinetic resolution of the structurally related (±)-2-piperidineethanol has been extensively studied, demonstrating the potential of this approach for resolving chiral piperidine derivatives. nih.govnih.gov
Salt Formation and Derivatization for Synthetic Utility
2-Methylpiperidine, a basic secondary amine, is often converted into its hydrochloride salt to improve its stability, crystallinity, and ease of handling. nih.gov The preparation is a straightforward acid-base reaction. Typically, a solution of 2-methylpiperidine in an appropriate organic solvent is treated with hydrochloric acid.
The hydrochloric acid can be added in various forms, such as a concentrated aqueous solution, a solution in an organic solvent like ethanol (B145695) or isopropanol, or as gaseous hydrogen chloride. google.com For example, a common laboratory procedure involves dissolving the free base in a solvent like ethanol or diethyl ether and then adding a solution of hydrogen chloride in ethanol until the solution is acidic. google.com The resulting 2-methylpiperidine hydrochloride, being a salt, is generally insoluble in nonpolar organic solvents and will precipitate out of the solution. The solid salt can then be isolated by filtration, washed with a small amount of cold solvent to remove any impurities, and dried. google.com A similar procedure is used for other piperidine derivatives, such as the synthesis of 4-methylenepiperidine (B3104435) hydrochloride, where the final product is precipitated from ethyl acetate (B1210297) after treatment with a hydrogen chloride/ethanol solution. google.com
Reaction Scheme for Hydrochloride Salt Formation:
CC1CCCCN1 + HCl → [CC1CCCCNH2+]Cl-
(2-Methylpiperidine + Hydrochloric Acid → this compound)
2-Methylpiperidine is a valuable chiral building block used in the synthesis of more complex molecules, including pharmacologically active compounds. sigmaaldrich.comsigmaaldrich.com Its nitrogen atom can be readily functionalized through various derivatization reactions, such as N-alkylation and N-acylation, to create key synthetic intermediates. cdnsciencepub.comresearchgate.net
N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the piperidine ring. This can be achieved by reacting 2-methylpiperidine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. researchgate.netgoogle.com The base, such as potassium carbonate or sodium hydride, is used to neutralize the hydrohalic acid formed during the reaction, preventing the formation of the unreactive ammonium salt and driving the reaction to completion. researchgate.net The choice of solvent, temperature, and the rate of addition of the alkylating agent can be optimized to control the reaction and avoid over-alkylation to the quaternary ammonium salt. researchgate.net For instance, N-methylpiperidine is synthesized from piperidine using such methods. sigmaaldrich.comchemicalbook.com
N-acylation is another important derivatization, where an acyl group is attached to the nitrogen atom. This is typically accomplished by reacting 2-methylpiperidine with an acylating agent like an acid chloride or an anhydride (B1165640). These reactions are often rapid and can be performed under mild conditions. The resulting N-acyl-2-methylpiperidines are versatile intermediates themselves. For example, they can be reduced to the corresponding N-alkyl-2-methylpiperidines. google.com
These derivatization strategies allow for the incorporation of the chiral 2-methylpiperidine scaffold into a wide array of target molecules. It has been used as a reactant in the synthesis of corticotropin-releasing factor receptor type 1 antagonists and gefitinib (B1684475) analogues with anti-tumor activity. sigmaaldrich.comsigmaaldrich.com
Table 2: Examples of Derivatization Reactions of Piperidines for Synthetic Utility
| Starting Material | Reagent(s) | Reaction Type | Product Type |
|---|---|---|---|
| Piperidine | Alkyl bromide/iodide, K2CO3, Acetonitrile (B52724) | N-Alkylation | N-Alkylpiperidine |
| 2-Methylpiperidine | Phenacyl halides | N-Phenacylation | N-Phenacyl-2-methylpiperidinium salt |
| Piperidine | Dicarbonyl compound | Reductive Alkylation | N-Substituted piperidine |
| 2-Methylpiperidine | Isocyanate | N-Acylation | Unsymmetrically substituted urea |
Data compiled from various synthetic procedures. sigmaaldrich.comcdnsciencepub.comresearchgate.netgoogle.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an unparalleled tool for probing the molecular structure of organic compounds in solution. For 2-methylpiperidine (B94953) hydrochloride, various NMR techniques can provide a detailed picture of the proton and carbon environments, as well as their connectivity and spatial relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) Methodologies
The ¹H NMR spectrum of 2-methylpiperidine hydrochloride is expected to show distinct signals for the protons on the piperidine (B6355638) ring and the methyl group. The protonation of the nitrogen atom to form the piperidinium (B107235) ion results in a general downfield shift of all proton signals compared to the free base, 2-methylpiperidine, due to the deshielding effect of the positive charge. The chemical shifts are also influenced by the solvent used.
For comparative purposes, the ¹H NMR spectral data for the free base, 2-methylpiperidine, shows a complex pattern of signals, and upon protonation to the hydrochloride salt, a general downfield shift is anticipated.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Approaches
The ¹³C NMR spectrum of this compound provides information about the number of non-equivalent carbon atoms and their electronic environments. Similar to ¹H NMR, the protonation of the nitrogen atom causes a downfield shift in the ¹³C chemical shifts, particularly for the carbons alpha to the nitrogen (C2 and C6).
Predicted ¹³C NMR data for this compound suggests the presence of six distinct carbon signals, corresponding to the five carbons of the piperidine ring and the one carbon of the methyl group. The chemical shifts would be influenced by the presence of the electron-withdrawing ammonium (B1175870) group.
A comparison with the experimental ¹³C NMR data for the free base, 2-methylpiperidine, which shows six signals, highlights the expected downfield shift upon protonation. For instance, the C2 and C6 carbons in the free base would be expected to shift to a lower field in the hydrochloride salt.
| Carbon Atom | Predicted Chemical Shift (δ) in ppm (2-Methylpiperidine) |
| C2 | 52.8 |
| C3 | 35.5 |
| C4 | 26.5 |
| C5 | 25.0 |
| C6 | 47.5 |
| CH₃ | 22.5 |
Note: This table is based on predicted data for the free base and serves as a reference. Actual values for the hydrochloride salt may vary.
Advanced 2D NMR Techniques for Structural Assignment
To unambiguously assign the proton and carbon signals and to elucidate the complete bonding network, advanced two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A homonuclear correlation experiment, COSY would reveal the coupling relationships between protons. For this compound, cross-peaks in the COSY spectrum would connect protons that are on adjacent carbon atoms, allowing for the tracing of the proton connectivity throughout the piperidine ring. For example, the C2 proton would show a correlation to the protons on C3 and the methyl group protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in an HSQC spectrum would correspond to a C-H bond, providing a direct link between the ¹H and ¹³C NMR data. This would be crucial in assigning the carbon signals based on their attached, and often more easily assigned, protons.
While specific 2D NMR studies on this compound were not found in the searched literature, the application of these standard techniques would be a routine and essential step in its full structural characterization.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FT-IR) Spectroscopy Applications
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various vibrational modes of the molecule. The most prominent features are expected to be the N-H stretching and bending vibrations of the piperidinium cation, as well as the C-H and C-C stretching and bending vibrations of the piperidine ring and the methyl group.
An available FT-IR spectrum from the NIST WebBook displays a broad absorption in the high-frequency region (around 2700-3000 cm⁻¹), which is characteristic of the N-H stretching vibrations in ammonium salts. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are also observed in this region. The fingerprint region (below 1500 cm⁻¹) contains a complex pattern of bands corresponding to various bending and skeletal vibrations.
A study on the vibrational spectra of 2- and 3-methylpiperidine (B147322) (the free bases) provides a basis for assigning some of the vibrational modes. nih.gov However, the protonation of the nitrogen significantly influences the vibrational frequencies, especially those involving the N-H group. The N-H bending vibrations in the hydrochloride salt are expected to appear in the 1600-1500 cm⁻¹ region.
Table of Expected FT-IR Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | 2700 - 3000 (broad) |
| C-H Stretch (alkyl) | 2850 - 2960 |
| N-H Bend | 1500 - 1600 |
| C-H Bend (CH₃, CH₂) | 1375 - 1465 |
| C-N Stretch | 1000 - 1250 |
| C-C Stretch | 800 - 1200 |
Note: This table provides general expected ranges, and specific peak positions can be found on an experimental spectrum.
Raman Spectroscopy for Conformational Analysis
In its chair conformation, the methyl group at the C2 position can exist in either an axial or equatorial orientation. The relative energies of these conformers and the barrier to interconversion can be influenced by the protonation of the nitrogen and the presence of the chloride counter-ion. Raman spectroscopy, especially when combined with computational studies, can help in identifying the vibrational modes that are sensitive to these conformational changes.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of molecules by analyzing their fragmentation patterns upon ionization. Different mass spectrometry techniques are employed based on the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Samples
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a salt, is non-volatile. However, analysis is readily achieved by converting the salt to its free base, 2-methylpiperidine, which is sufficiently volatile for GC-MS analysis. This conversion is typically accomplished through a simple liquid-liquid extraction under basic conditions prior to injection.
Once in the gas phase, the 2-methylpiperidine molecule is ionized, commonly by electron ionization (EI), which imparts significant energy, leading to predictable fragmentation. The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak ([M]⁺) for 2-methylpiperidine is observed at a mass-to-charge ratio (m/z) of 99, corresponding to its molecular weight. nih.govnist.govnist.gov The fragmentation is dominated by alpha-cleavage, a characteristic pathway for amines, involving the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org This results in the loss of a methyl radical (•CH₃) to form a stable cyclic iminium ion.
Key fragmentation data for 2-methylpiperidine from GC-MS analysis are summarized below:
| Spectra ID | Top 5 Peaks (m/z) and Relative Intensity | Instrument Type | Ionization Mode |
| 28072 | 84.0 (99.99), 56.0 (33.55), 42.0 (25.39), 28.0 (17.88), 30.0 (17.00) | EI-B | Positive |
| JP005942 | 84 (999), 56 (336), 42 (254), 28 (179), 99 (171) | EI | Positive |
| Data sourced from PubChem and MassBank. nih.govmassbank.eu |
The base peak at m/z 84 is a result of the loss of a hydrogen atom from the molecular ion, while other significant fragments correspond to further ring cleavage. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. nih.gov This is a critical step in confirming the identity of a compound. For this compound, HRMS can distinguish its formula (C₆H₁₄ClN) from other potential formulas with the same nominal mass. The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClN | PubChem nih.gov |
| Average Mass | 135.64 g/mol | EPA CompTox epa.gov |
| Monoisotopic Mass | 135.0814771 Da | PubChem nih.gov |
The high accuracy of HRMS is invaluable for differentiating between compounds with very similar molecular weights and for confirming the elemental composition of newly synthesized molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly suited for polar and non-volatile molecules, making it ideal for the direct analysis of salts like this compound from a solution phase. nih.gov In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, generating protonated molecules, [M+H]⁺. For this compound, this would involve the detection of the 2-methylpiperidinium cation, which has a molecular formula of C₆H₁₄N⁺.
The analysis of similar piperidine alkaloids by ESI-MS/MS (tandem mass spectrometry) reveals characteristic fragmentation patterns. scispace.comnih.govscielo.br Typically, in positive ion mode, the protonated molecule is selected and subjected to collision-induced dissociation (CID). Common fragmentation pathways for substituted piperidines include the neutral loss of small molecules from side chains or cleavage of the piperidine ring. nih.govscielo.br For the 2-methylpiperidinium ion, fragmentation would likely involve the loss of neutral molecules or radical species, providing structural information. The soft nature of ESI often results in a prominent protonated molecular ion with less extensive fragmentation compared to electron ionization, making it highly effective for molecular weight determination. nih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) analysis involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined with exceptional accuracy. nih.gov
While the specific crystal structure of this compound is not available in the reviewed literature, studies on similar piperidine hydrochlorides reveal common structural features. nih.govresearchgate.net The piperidine ring typically adopts a chair conformation, which is its most stable arrangement. The protonated nitrogen atom and the chloride anion are linked via N-H···Cl hydrogen bonds. These hydrogen bonds, along with weaker C-H···Cl interactions, often lead to the formation of extended supramolecular networks in the crystal lattice. nih.gov The determination of a crystal structure for this compound would provide precise values for all bond lengths, bond angles, and torsion angles, confirming the chair conformation and detailing the hydrogen-bonding geometry.
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray diffraction (PXRD) is used to analyze the bulk properties of a crystalline solid. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. youtube.com
PXRD is instrumental in identifying the crystalline form of a substance, detecting the presence of different polymorphs (different crystal structures of the same compound), and assessing the sample's purity. cambridge.orgmdpi.comnih.govresearchgate.net Each crystalline phase produces a unique diffraction pattern characterized by the positions (in degrees 2θ) and intensities of the diffraction peaks. researchgate.netresearchgate.net Although a reference PXRD pattern for this compound has not been reported in the searched databases, the technique would be essential for quality control, ensuring batch-to-batch consistency and identifying any potential polymorphic forms or impurities. The pattern would consist of a series of peaks at specific 2θ angles, the positions of which are determined by the unit cell dimensions of the crystal lattice.
Chemical Reactivity and Mechanistic Studies of 2 Methylpiperidine Derivatives
Reactivity at the Piperidine (B6355638) Nitrogen Center
The lone pair of electrons on the nitrogen atom of the piperidine ring is the primary locus of its chemical reactivity, governing its behavior as both a nucleophile and a base.
Nucleophilic Reactivity in N-Alkylation and N-Acylation
The nitrogen atom in 2-methylpiperidine (B94953) readily participates in nucleophilic substitution reactions, most notably N-alkylation and N-acylation. These reactions are fundamental for the elaboration of the piperidine core.
N-Alkylation involves the reaction of 2-methylpiperidine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. bgu.ac.il The rate and success of the reaction are influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of a base. researchgate.net For instance, the use of a weak base such as potassium carbonate can facilitate the reaction by neutralizing the hydrohalic acid byproduct. researchgate.net Common alkylating agents include methyl iodide and various alkyl bromides. bgu.ac.ilresearchgate.net The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF). bgu.ac.ilresearchgate.net
| Reagent System | Solvent | Conditions | Outcome | Reference |
| Alkyl bromide/iodide | Acetonitrile | Room Temperature, N₂ atmosphere | N-alkylpiperidinium salt | researchgate.net |
| Alkylating agent, K₂CO₃ | DMF | Room Temperature | N-alkylpiperidine | researchgate.net |
| Alkylating agent, NaH | DMF | 0 °C to Room Temperature | N-alkylpiperidine | researchgate.net |
N-Acylation is another crucial transformation, converting the secondary amine of 2-methylpiperidine into an amide using acylating agents like acid chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acid generated. The resulting N-acyl derivatives are important intermediates in organic synthesis. For example, N-acylation followed by reduction is a common strategy for the synthesis of N-alkyl piperidines. Weak organic bases can also catalyze acylation by forming a highly reactive cationic acylating agent, such as an acylammonium ion. umich.edu
Protonation Equilibria and Acid-Base Properties
As a secondary amine, 2-methylpiperidine is a moderately strong base. The hydrochloride salt is the conjugate acid of the parent amine. The basicity is quantified by the pKa of its conjugate acid, which for 2-methylpiperidine is reported to be approximately 10.95 at 25°C. chemicalbook.com This value indicates that 2-methylpiperidine will be significantly protonated in acidic to neutral aqueous solutions.
Reactions Involving the Piperidine Ring Carbons
While the nitrogen atom is the most reactive site, the carbon atoms of the piperidine ring can also undergo a variety of transformations, enabling the synthesis of more complex and substituted derivatives.
Functionalization via C-H Activation Strategies
Direct functionalization of the C-H bonds of the piperidine ring is a powerful and atom-economical strategy for introducing new substituents. These reactions are typically mediated by transition metal catalysts. The regioselectivity of C-H activation is a significant challenge, with the C2, C3, and C4 positions all being potential sites for reaction. researchgate.net
C2-Functionalization: The C-H bonds at the C2 position, adjacent to the nitrogen, are electronically activated. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to selectively functionalize the C2 position of N-Boc-piperidine. researchgate.netnih.gov
C3-Functionalization: The C3 position is electronically deactivated due to the inductive effect of the nitrogen. Therefore, direct C-H activation at this position is challenging. Indirect methods, such as the reductive ring-opening of a cyclopropane (B1198618) intermediate, have been developed to achieve functionalization at C3. researchgate.netnih.gov
C4-Functionalization: Achieving functionalization at the C4 position requires overcoming the electronic preference for the C2 position. This can be accomplished by using sterically demanding catalysts and N-protecting groups that shield the C2 position. researchgate.netnih.gov
Recent advances have also demonstrated the utility of photoredox catalysis and the use of N-fused bicyclo α-hydroxy-β-lactams as masked nucleophiles for the α-functionalization of piperidines. researchgate.netnih.gov
| Strategy | Position | Catalyst/Reagent | Key Feature | Reference |
| Rhodium-catalyzed C-H insertion | C2 | Rh₂(R-TCPTAD)₄ | Site-selective functionalization of N-Boc-piperidine | nih.gov |
| Rhodium-catalyzed C-H insertion | C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | Steric control to override electronic preference for C2 | nih.gov |
| Photoredox Catalysis | α-position | Ir(ppy)₃ | Mild conditions for arylation and vinylation | nih.gov |
Ring-Opening and Ring-Expansion Reactions
Under certain conditions, the piperidine ring itself can undergo cleavage or expansion to form different cyclic or acyclic structures.
Ring-Opening Reactions: Oxidative cleavage of the piperidine ring can occur. For example, the dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives with mercuric acetate-EDTA can lead to the formation of an iminium function, which can then undergo further reactions leading to ring-opened products or the formation of lactams. researchgate.net In some cases, substituents on the piperidine ring can influence the reaction pathway, leading to ring-opening. For instance, the hydrogenation of pyridines with 2-furyl or 2-thienyl substituents can result in the opening of the furan (B31954) or thiophene (B33073) ring. nih.gov
Ring-Expansion Reactions: Piperidine derivatives can be converted into larger ring systems, such as azepanes. Diastereomerically pure azepane derivatives have been prepared through a piperidine ring expansion strategy with high stereoselectivity and regioselectivity. rsc.org Palladium-catalyzed allylic amine rearrangements have also been developed for the two-carbon ring expansion of 2-vinyl piperidines to their corresponding azocane (B75157) counterparts under mild conditions. chemrxiv.org
Catalytic Roles and Mechanisms
While often a substrate in chemical transformations, 2-methylpiperidine and its derivatives can also play a role in catalysis.
In biological systems, enzymes can catalyze reactions involving 2-methylpiperidine. For example, a cytochrome P450 hydroxylase has been identified that selectively catalyzes the C4-stereoselective hydroxylation of (R)-2-methylpiperidine during the biosynthesis of deoxynojirimycin. mdpi.com Another enzyme can regioselectively hydroxylate (R)-2-methylpiperidine to produce (S)-2-hydroxymethylpiperidine. mdpi.com
In synthetic chemistry, piperidine derivatives are studied for their potential catalytic activity. For instance, zinc(II) complexes have been shown to catalyze the nucleophilic addition of piperidine derivatives to nitriles to form amidines. rsc.org The steric and electronic properties of the piperidine substituent can influence the outcome of these catalytic reactions. rsc.org Furthermore, the core piperidine structure is a key component of many organocatalysts used in asymmetric synthesis. nih.gov
The development of bioreducible drugs has also seen the use of 2,6-disubstituted N-methylpiperidine derivatives. The free bases are designed as bifunctional alkylating agents, while their corresponding N-oxides are prodrugs that can be reduced in cancer cells to produce the active cytotoxic species. nih.gov
Organocatalytic Applications
The chiral nature of 2-methylpiperidine makes it a valuable scaffold in organocatalysis, particularly in asymmetric synthesis where the goal is to produce a specific enantiomer of a target molecule. Derivatives of 2-methylpiperidine are employed as chiral building blocks to construct more complex organocatalysts.
One notable application is in the ring-opening polymerization of racemic lactide. Ligands derived from 2-(aminomethyl)piperidine (B33004) have been complexed with metals like magnesium (Mg(II)) and zinc (Zn(II)). rsc.org These complexes act as catalysts for this polymerization. Specifically, zinc complexes with these ligands have demonstrated good activity and have shown characteristics of immortal polymerization, a process that allows for the synthesis of polymers with controlled molecular weights and narrow distributions. rsc.org
Furthermore, the biocatalytic potential of 2-methylpiperidine derivatives has been highlighted in enzymatic reactions. For instance, in the biosynthesis of deoxynojirimycin (DNJ), an enzyme facilitates the regioselective hydroxylation of (R)-2-methylpiperidine to yield (S)-2-hydroxymethylpiperidine, demonstrating a highly specific organocatalytic transformation. mdpi.com
Ligand Design and Metal Complexation
The 2-methylpiperidine framework is a significant structural motif in the design of ligands for metal-catalyzed reactions. Its derivatives serve as foundational components for synthesizing ligands that coordinate with a variety of metal centers, influencing the catalytic activity and selectivity of the resulting complexes.
Researchers have successfully synthesized a range of ligands incorporating the 2-methylpiperidine unit. For example, 2-(aminomethyl)piperidine has been used to create pentadentate ligands for complexing with manganese(II) (Mn(II)). mdpi.com Similarly, ligands based on 2-(aminomethyl)piperidine have been complexed with Mg(II), Zn(II), and Group IV metals. rsc.org The coordination geometry of these metal complexes varies depending on the specific ligand structure. For instance, with Group IV metals, these ligands can form diastereomeric complexes with either cis-alpha or cis-beta geometries. rsc.org
Gold(I) complexes with 2-methylpiperidine have also been synthesized and characterized. nih.gov In these complexes, the gold(I) center typically exhibits linear geometry, with the methyl group of the piperidine ring occupying an equatorial position and the gold atom in an axial position. nih.gov This preference for an axial metal position is a recurring observation with coinage metals. nih.gov
The table below summarizes some examples of metal complexes formed with 2-methylpiperidine derivatives.
| Ligand Derivative | Metal Center | Resulting Complex Type | Reference |
|---|---|---|---|
| 2-(Aminomethyl)piperidine-based | Mg(II), Zn(II) | M(ligand)₂ | rsc.org |
| 2-(Aminomethyl)piperidine-based | Group IV Metals (e.g., Ti, Zr) | M(ligand)₂(OⁱPr)₂ | rsc.org |
| 2-(N-(2-(Methoxymethoxy)benzyl)aminomethyl)piperidine | Mn(II) | Pentadentate Ligand Complex | mdpi.com |
| 2-Methylpiperidine | Au(I) | [Au(2-Me-pip)₂]Cl | nih.gov |
| Piperidine derivatives | Zn(II) | Mono- or diamine complexes, amidine complexes | rsc.org |
Role in Specific Reaction Pathways (e.g., Addition, Condensation, Rearrangement)
Derivatives of 2-methylpiperidine are involved in a variety of reaction pathways, leveraging their structural and electronic properties to facilitate specific chemical transformations.
Addition Reactions: 2-Methylpiperidine and its derivatives participate in nucleophilic addition reactions. A key example is the zinc(II)-catalyzed addition of secondary amines to nitriles to form amidines. rsc.org The nature of the piperidine substituent influences the course of this reaction. rsc.org Alkene addition reactions that proceed through carbocation intermediates, such as the addition of hydrogen halides, can undergo rearrangements to form more stable carbocations. masterorganicchemistry.com These rearrangements can occur via hydride shifts or alkyl shifts. masterorganicchemistry.commasterorganicchemistry.com
Condensation Reactions: The formation of the piperidine ring itself can be achieved through cascade reactions that include Knoevenagel condensation. nih.gov This type of reaction is common in multicomponent syntheses of piperidine derivatives. nih.gov
Rearrangement Reactions: In reactions involving carbocation intermediates, the presence of a 2-methylpiperidine structure can influence rearrangement pathways. When a carbocation is formed, a hydride or alkyl group can migrate from an adjacent carbon to create a more stable carbocation. masterorganicchemistry.com This is particularly relevant in addition reactions to alkenes and in SN1 reactions. masterorganicchemistry.com For instance, the addition of an acid to an alkene initially forms a carbocation, which can then undergo a hydride shift to a more stable position before the nucleophile attacks. masterorganicchemistry.com
Other Specific Reactions: 2-Methylpiperidine is a reactant in the C-2 arylation of piperidines, a process that proceeds through transition metal-catalyzed sp³ C-H activation. chemicalbook.com This demonstrates the ability to directly functionalize the carbon atom adjacent to the nitrogen. Additionally, iridium catalysts with chiral N,P-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridines to produce chiral piperidines.
The following table outlines the role of 2-methylpiperidine derivatives in various reaction pathways.
| Reaction Type | Specific Example | Role of 2-Methylpiperidine Derivative | Reference |
|---|---|---|---|
| Addition | Zinc(II)-mediated amidine formation | Acts as a nucleophile in addition to a nitrile. | rsc.org |
| Condensation | Multicomponent piperidine synthesis | Product formed via a cascade including Knoevenagel condensation. | nih.gov |
| Rearrangement | Alkene addition with carbocation formation | The molecular framework can undergo hydride or alkyl shifts to form more stable intermediates. | masterorganicchemistry.commasterorganicchemistry.com |
| C-H Activation | C-2 arylation of piperidines | Serves as the substrate for direct functionalization at the C-2 position. | chemicalbook.com |
| Hydrogenation | Asymmetric hydrogenation of 2-substituted pyridines | The chiral product of the catalytic reduction. | |
| Hydroxylation | Biosynthesis of deoxynojirimycin | Substrate for regioselective enzymatic hydroxylation. | mdpi.com |
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to examine the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and spectroscopic properties with high accuracy. For 2-methylpiperidine (B94953) hydrochloride, DFT calculations can elucidate its fundamental chemical characteristics.
The electronic structure of 2-methylpiperidine hydrochloride is defined by the arrangement of its electrons in various molecular orbitals. DFT calculations can map these orbitals and determine their energy levels. The key orbitals in this context are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Key Electronic Properties from a Hypothetical DFT Calculation
| Property | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Value (in eV) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Value (in eV) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | Value (in eV) |
| Dipole Moment | A measure of the net molecular polarity. | Value (in Debye) |
Note: The table above is illustrative of the data obtained from DFT calculations; specific values would require a dedicated computational study.
The piperidine (B6355638) ring is not planar and exists in a chair conformation, similar to cyclohexane. The presence of a methyl group at the C2 position introduces two primary conformers: one with the methyl group in an axial position and one with it in an equatorial position. DFT calculations are used to determine the relative energies of these conformers and the energy barriers for interconversion.
A study on 2-methylpiperidine using DFT at the B3LYP/6-311G(d,p) level of theory determined that a single conformer is the most stable. nih.gov For monosubstituted piperidines, the conformer with the substituent in the equatorial position is generally favored due to lower steric strain (1,3-diaxial interactions) compared to the axial conformer. The energetic difference between these two states can be precisely calculated, providing insight into the conformational equilibrium at a given temperature. The protonation of the nitrogen atom further influences this landscape, as the bulky N-H+ bond also has conformational preferences.
Table 2: Calculated Relative Energies of 2-Methylpiperidine Conformers
| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| I | Equatorial | 0.00 (Reference) | Most Stable |
| II | Axial | > 0 | Less Stable |
Note: This table represents typical findings for 2-substituted piperidines; the energy difference is a key output of DFT calculations.
DFT calculations can predict the vibrational spectra (Infrared and Raman) of molecules with remarkable accuracy. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity in real systems.
A computational analysis of 2-methylpiperidine has been performed to assign the bands observed in its experimental FT-IR spectrum. nih.gov The study utilized DFT calculations to characterize the vibrational modes, including N-H stretching, C-H stretching, ring deformations, and methyl group rocking. nih.gov Such analysis is invaluable for interpreting complex experimental spectra. For this compound, similar calculations would predict the characteristic frequencies associated with the piperidinium (B107235) cation and its interaction with the chloride anion, such as the N-H+ stretching and bending modes.
Table 3: Comparison of Selected Experimental and Scaled DFT (B3LYP/6-311G(d,p)) Vibrational Frequencies for 2-Methylpiperidine
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3350 | Predicted value |
| Asymmetric CH₃ Stretch | ~2960 | Predicted value |
| Symmetric CH₃ Stretch | ~2860 | Predicted value |
| C-N Stretch | ~1100 | Predicted value |
| Ring Vibrations | Various | Predicted values |
Source: Based on methodologies described in studies of methylpiperidines. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and intermolecular interactions.
In the solid state, this compound forms a crystal lattice held together by a network of intermolecular forces. MD simulations, often paired with quantum chemical calculations, can explore these interactions in detail. The primary forces at play are:
Ionic Interactions: Strong electrostatic attraction between the positively charged piperidinium cation and the negatively charged chloride anion.
Hydrogen Bonding: The N-H+ group of the piperidinium ion acts as a strong hydrogen bond donor, forming robust N-H+···Cl⁻ hydrogen bonds.
MD simulations can quantify these interactions by analyzing parameters such as the Radial Distribution Function (RDF), which describes the probability of finding one atom at a certain distance from another. nih.gov For instance, the RDF for the N-H+ and Cl⁻ ions would show a sharp peak at a short distance, corresponding to the primary hydrogen bond. nih.gov
Table 4: Primary Intermolecular Interactions in Crystalline this compound
| Interaction Type | Participating Groups | Relative Strength | Role in Crystal |
|---|---|---|---|
| Ionic | Piperidinium (C₆H₁₃NH⁺) and Chloride (Cl⁻) | Strong | Primary cohesive force |
| Hydrogen Bond | N-H⁺ ··· Cl⁻ | Strong | Directional ordering, lattice stabilization |
When dissolved, particularly in a polar solvent like water, the behavior of this compound is heavily influenced by solvent-solute interactions. MD simulations are exceptionally well-suited to model these effects by explicitly including solvent molecules in the simulation box.
In an aqueous solution, water molecules form hydration shells around the piperidinium cation and the chloride anion. rsc.org The strong hydrogen-bonding capabilities of water lead to the formation of N-H+···OH₂ and Cl⁻···H₂O interactions. These solvent interactions compete with and mediate the direct ionic pairing between the cation and anion. MD simulations can reveal the structure of these hydration shells and the dynamics of water exchange. rsc.org Key parameters derived from such simulations include the Solvent Accessible Surface Area (SASA) and the coordination number of water molecules around each ion, providing a comprehensive picture of solvation. nih.govdovepress.com
Reaction Pathway and Mechanism Elucidation
Computational chemistry provides powerful tools for elucidating the intricate pathways and mechanisms of chemical reactions involving 2-methylpiperidine. Theoretical investigations, primarily using quantum chemical methods, have explored reactions such as catalytic hydrogenation, carboxylation, and enzymatic functionalization. These studies help to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the most favorable routes from reactants to products.
One significant area of investigation is the synthesis of 2-methylpiperidine itself, often achieved through the catalytic hydrogenation of 2-methylpyridine (B31789) (2-picoline). Computational models can simulate this transformation, providing insights into the step-by-step saturation of the pyridine (B92270) ring under various catalytic conditions.
Furthermore, enzymatic reaction pathways involving 2-methylpiperidine as a substrate have been elucidated. A notable example is in the biosynthesis of deoxynojirimycin (DNJ), where cytochrome P450 (CYP450) hydroxylase enzymes catalyze the regioselective hydroxylation of (R)-2-methylpiperidine. mdpi.com Computational studies complementary to experimental work can model the substrate's binding in the enzyme's active site and the subsequent oxidation steps.
Transition State Analysis
The heart of understanding a reaction mechanism from a computational standpoint lies in identifying and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy and, consequently, the reaction rate.
Methods like Density Functional Theory (DFT) are frequently employed to locate and optimize the geometry of transition states in reactions involving 2-methylpiperidine derivatives. For complex reactions, techniques such as the synchronous transit-guided quasi-Newton (QST2) approach can be used to find a TS structure by providing the initial reactant and final product structures. ucsb.edu Once a potential transition state is located, a frequency calculation is performed to verify it. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. ucsb.edu
While specific transition state energy data for reactions of this compound are not extensively detailed in the literature, the principles of TS analysis are broadly applicable. For instance, in the reaction of methylpiperidines with CO2, computational studies calculate the energy barriers for different pathways, such as the formation of the 2-methylpiperidine-N-carboxylate carbamate (B1207046). researchgate.net The conformational flexibility of the piperidine ring, particularly the chair-twist equilibrium, is a critical factor in transition state analysis. rsc.org The orientation of the methyl group (axial vs. equatorial) significantly influences the steric environment and the stability of the transition state, thereby affecting the reaction pathway. For example, in the formation of the carbamate of 2-methylpiperidine, calculations suggest that an axial orientation for the methyl group and an equatorial orientation for the newly formed carboxylate group could be the most energetically favorable arrangement in the product. researchgate.net
| Computational Method | Application in Piperidine Chemistry | Key Findings/Purpose |
| Density Functional Theory (DFT) | Prediction of reaction intermediates and transition states; Simulation of Raman spectra. researchgate.net | Used to model steric effects, refine activation energy estimates, and confirm the structure of reaction products like carbamates. researchgate.net |
| G3MP2B3 Composite Method | Calculation of standard molar enthalpies of formation. nih.gov | Provides high accuracy for thermochemical data, showing excellent agreement with experimental values for methylpiperidine isomers. nih.gov |
| Quantum Chemical Methods (General) | Exploration of reaction mechanisms (e.g., CO2 capture). researchgate.net | Investigates major pathways, such as carbamate formation and hydrolysis, and the influence of solvation. researchgate.net |
| Synchronous Transit-Guided Quasi-Newton (QST2) | Locating transition state structures. ucsb.edu | Efficiently finds transition states by interpolating between reactant and product structures, applicable to SN2 and other reactions. ucsb.edu |
Computational Prediction of Selectivity (Regio-, Chemo-, Stereoselectivity)
Computational models are invaluable for predicting the selectivity of chemical reactions, which is crucial for synthetic planning. The selectivity of a reaction is determined by the relative energy barriers of competing transition states, a principle explained by the Curtin-Hammett principle. nih.gov
Regioselectivity
Regioselectivity refers to the preference for a reaction to occur at one position over another. A key example involving 2-methylpiperidine is the C–H functionalization. Designing reactions with high site-selectivity can be challenging due to the presence of multiple, chemically similar C–H bonds. nih.gov
Computational studies have been instrumental in understanding the regioselectivity of enzymatic reactions. In the biosynthesis of deoxynojirimycin-type alkaloids, a cytochrome P450 hydroxylase (MaCYP71BG22) was identified that selectively catalyzes the C4-hydroxylation of (R)-2-methylpiperidine to produce (2R,4R)-2-methylpiperidin-4-ol. mdpi.com Another CYP450 enzyme was found to regioselectively hydroxylate the same substrate to create (S)-2-hydroxymethylpiperidine. mdpi.com Computational docking and molecular dynamics simulations can model how the substrate fits into the enzyme's active site, explaining why a particular position is favored for oxidation.
Chemo-selectivity
Chemoselectivity, the preference for reaction with one functional group over others, can also be addressed computationally. For a molecule like this compound, reactions could potentially occur at the N–H bond or a C–H bond. Computational models can predict the relative activation energies for these competing pathways. For instance, calculations of bond dissociation energies (BDE) can help predict the site most susceptible to radical abstraction. nih.gov
Stereoselectivity
The presence of a chiral center at the C2 position makes 2-methylpiperidine a valuable scaffold in asymmetric synthesis. Computational chemistry can predict the stereochemical outcome of reactions, such as the diastereoselectivity of hydrogenation or the conformational preferences of reaction products.
In the synthesis of various methyl-substituted piperidines via the hydrogenation of pyridine precursors, the diastereomeric ratio of the products is highly dependent on the catalyst and reaction conditions. nih.gov Computational modeling can help rationalize these outcomes by calculating the energies of the transition states leading to the different cis- and trans-diastereomers. For example, in the formation of N-Boc 3-methyl piperidine, the lowest energy conformation is predicted to have an equatorial methyl group to avoid unfavorable 1,3-diaxial interactions. nih.gov
In the reaction of 2-methylpiperidine with CO2, quantum chemical calculations indicated that for the resulting carbamate, the lowest energy conformation involves an axial methyl group and an equatorial carboxylate (COO⁻) group. researchgate.net This demonstrates how computational methods can predict the most stable stereoisomer of a reaction product.
| Reaction Type | Selectivity | Computational Finding/Prediction |
| Enzymatic C-H Hydroxylation | Regioselectivity | A CYP450 enzyme (MaCYP71BG22) selectively hydroxylates (R)-2-methylpiperidine at the C4 position. mdpi.com |
| CO2 Capture | Stereoselectivity | The most stable carbamate product is predicted to have an axial methyl group and an equatorial carboxylate group. researchgate.net |
| Hydrogenation of Pyridine Precursors | Diastereoselectivity | The ratio of cis- to trans-isomers is influenced by the catalyst and conditions; computational models can rationalize the preferred outcome by analyzing transition state energies. nih.gov |
| N-Boc-3-methylpiperidine formation | Stereoselectivity | The lowest energy conformation is predicted to have an equatorial methyl group to minimize steric strain. nih.gov |
Analytical Method Development and Validation for 2 Methylpiperidine Hydrochloride
Spectroscopic Analytical Techniques
Spectroscopic techniques are valuable for confirming the identity and determining the concentration of 2-Methylpiperidine (B94953) hydrochloride, often in conjunction with chromatographic methods.
Direct quantification of 2-Methylpiperidine hydrochloride in a solution using UV-Vis spectroscopy is generally not feasible. The molecule is a saturated heterocyclic amine, which means it lacks the conjugated double bonds or aromatic rings that act as chromophores to absorb light in the 200-800 nm range. researchgate.net The NIST spectral data for this compound confirms the absence of significant absorbance and notes that concentration information cannot be derived from the spectrum. nist.gov
However, UV-Vis spectroscopy becomes a powerful quantitative tool when used as a detection method for HPLC, following a derivatization step. As discussed in section 7.1.1, reacting the amine with a UV-active labeling agent allows for highly sensitive detection. nih.gov In this context, a calibration curve is constructed by preparing a series of standards of the derivatized analyte at known concentrations and measuring their corresponding absorbance. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A plot of absorbance versus concentration yields a straight line, which can be used to determine the concentration of unknown samples. uomustansiriyah.edu.iq
Table 4: General Procedure for UV-Vis Calibration Curve
| Step | Action | Purpose |
| 1 | Prepare a series of standard solutions of the derivatized analyte. | To cover the expected concentration range of the sample. |
| 2 | Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the derivative. | To ensure maximum sensitivity and adherence to Beer's Law. |
| 3 | Measure the absorbance of a blank solution (reagents without analyte). | To zero the instrument and correct for background absorbance. |
| 4 | Measure the absorbance of each standard solution. | To obtain data points for the calibration curve. |
| 5 | Plot absorbance (Y-axis) versus concentration (X-axis). | To visualize the linear relationship. |
| 6 | Perform a linear regression analysis on the data points. | To obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). |
Fluorescence Spectroscopy Applications
Similar to its lack of a UV chromophore, 2-Methylpiperidine is not natively fluorescent. Therefore, fluorescence spectroscopy cannot be used for its direct analysis. However, it serves as an important application in the synthesis of novel fluorescent probes. nih.gov
Research has shown that 2-methylpiperidine can be incorporated into larger molecular structures, such as naphthalimides, to create highly fluorescent compounds. nih.gov For example, reacting 4-chloro-1,8-naphthalic anhydride (B1165640) with 4-methylpiperidine (B120128) can yield a fluorescent naphthalimide derivative. The photophysical properties of these resulting compounds, including their absorption and emission spectra, quantum yields, and sensitivity to environmental polarity (solvatochromism), can then be thoroughly investigated using fluorescence spectroscopy. nih.gov These derivatives have potential applications as fluorescent sensors, for instance, in detecting water content in organic solvents, as their fluorescence can be quenched by polar protic molecules. nih.gov
Table 5: Example Photophysical Data for a Piperidine-Naphthalimide Derivative in Dichloromethane
| Parameter | Value | Source |
| Absorption λmax (nm) | 412 | nih.gov |
| Emission λmax (nm) | 522 | nih.gov |
| Stokes Shift (cm⁻¹) | 4960 | nih.gov |
| Fluorescence Quantum Yield (ΦF) | 0.89 | nih.gov |
Titrimetric Methods for Quantification
Titrimetric analysis, a cornerstone of chemical analysis, offers a reliable and cost-effective means for the quantification of this compound. These methods are based on the reaction between the analyte and a reagent of known concentration.
Acid-Base Titration Protocols
Acid-base titration is a fundamental method for the assay of this compound, which is the salt of a weak base (2-methylpiperidine) and a strong acid (hydrochloric acid). The titration involves neutralizing the hydrochloride salt with a standardized strong base, such as sodium hydroxide (B78521).
A typical procedure involves dissolving an accurately weighed sample of this compound in a suitable solvent, such as water or a mixed aqueous/non-aqueous medium, to ensure complete dissolution. basicmedicalkey.com A potentiometric endpoint detection method is often preferred over colorimetric indicators to achieve higher accuracy and precision, especially in colored solutions. The titration curve, a plot of pH versus the volume of titrant added, will show an inflection point corresponding to the equivalence point, where the moles of the titrant are stoichiometrically equivalent to the moles of the analyte. basicmedicalkey.com
The selection of the titrant and its standardization are crucial steps. usp.org Sodium hydroxide is a common choice, and it must be standardized against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP), to determine its exact concentration. usp.orgmetrohm.com The temperature of both the standardization and the sample titration should be the same to avoid errors due to changes in the titrant's density. metrohm.com
A sample protocol for the acid-base titration of this compound is as follows:
Accurately weigh approximately 100-200 mg of this compound and dissolve it in 50 mL of deionized water.
Titrate the solution with a standardized 0.1 M sodium hydroxide solution.
Monitor the pH of the solution using a calibrated pH meter as the titrant is added.
The endpoint is the point of maximum inflection on the titration curve.
Calculate the purity of this compound based on the volume of titrant consumed.
Karl Fischer Titration for Moisture Content (Contextually relevant for analytical purity)
The presence of water can affect the purity and stability of this compound. Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content. mcckf.com The fundamental principle of KF titration is the reaction between iodine and water in the presence of sulfur dioxide, a base (like imidazole), and an alcohol (like methanol). mcckf.comwikipedia.org
For amine hydrochlorides, which are acidic, the pH of the KF reaction medium needs to be buffered to an optimal range (typically pH 4-8) to ensure the reaction proceeds stoichiometrically and at a reasonable rate. sigmaaldrich.com The addition of a suitable buffer, such as imidazole, can prevent the esterification reaction that might occur with strong acids in methanolic solutions. sigmaaldrich.commetrohmsiam.com
There are two main types of KF titration: volumetric and coulometric. Volumetric KF titration is suitable for samples with higher water content (typically >0.1%), where a KF reagent of a known titer is added to the sample. Coulometric KF titration is ideal for trace amounts of water (ppm levels), where iodine is generated electrochemically in the titration cell. wikipedia.org Given that this compound is a solid, a volumetric KF titration is generally appropriate. To perform the analysis, the solid sample is dissolved in a suitable anhydrous solvent, and then the KF titration is carried out. merckmillipore.com
A generalized procedure for determining the water content in this compound using volumetric Karl Fischer titration is:
Standardize the Karl Fischer reagent against a known water standard.
Add a suitable anhydrous solvent to the titration vessel and titrate to a dry endpoint.
Accurately weigh a sample of this compound and add it to the vessel.
Titrate with the standardized Karl Fischer reagent until the endpoint is reached, which is typically detected potentiometrically. wikipedia.org
The water content is calculated from the volume of KF reagent consumed.
Strategies for Impurity Profiling and Characterization
Impurity profiling is the identification and quantification of all potential impurities in a drug substance. For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products. A comprehensive impurity profile is crucial for ensuring the safety and efficacy of the final product.
The synthesis of 2-methylpiperidine often involves the reduction of 2-picoline (2-methylpyridine) or cyclization reactions. Potential impurities could therefore include unreacted starting materials, intermediates, and by-products from side reactions.
Common strategies for impurity profiling include:
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying impurities. Due to the volatility of 2-methylpiperidine, GC is a particularly suitable technique. A mass spectrometer (MS) can be coupled with GC (GC-MS) to provide structural information for the identification of unknown impurities.
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be used to characterize the structure of isolated impurities.
Forced Degradation Studies: These studies involve subjecting the drug substance to stress conditions (e.g., heat, light, acid, base, oxidation) to intentionally generate degradation products. The degradation products are then identified and quantified to understand the degradation pathways and to develop stability-indicating analytical methods.
A hypothetical table of potential impurities in this compound is presented below:
| Impurity Name | Potential Origin |
| 2-Picoline | Unreacted starting material |
| Piperidine (B6355638) | By-product of synthesis |
| N-Methyl-2-methylpiperidine | By-product of methylation side reaction |
| 3-Methylpiperidine (B147322) | Isomeric impurity from starting material |
| 4-Methylpiperidine | Isomeric impurity from starting material |
The characterization of these impurities would involve isolating them using preparative chromatography and then elucidating their structures using spectroscopic techniques like NMR, IR, and MS. Once identified, reference standards for these impurities can be synthesized or purchased to facilitate their quantification in routine quality control testing.
Q & A
Q. What computational methods predict the biological activity of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
